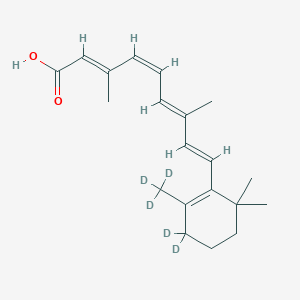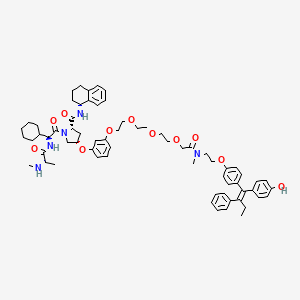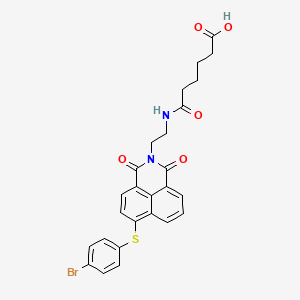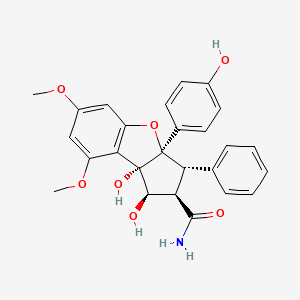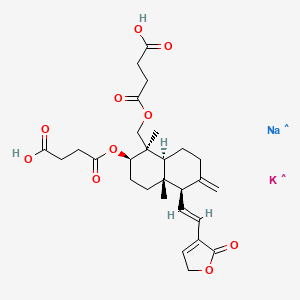
Dehydroandrographolide succinate (potassium sodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydroandrographolide succinate (potassium sodium salt) is a derivative of andrographolide, a diterpene lactone compound extracted from the plant Andrographis paniculata. This compound is known for its enhanced water solubility compared to andrographolide, making it more suitable for clinical applications. It is primarily used for its anti-inflammatory, antibacterial, antiviral, and immunomodulatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dehydroandrographolide succinate (potassium sodium salt) involves the esterification of dehydroandrographolide with succinic anhydride, followed by salification with potassium and sodium salts. The reaction typically occurs under mild conditions, using an organic solvent such as dichloromethane or ethanol as the reaction medium. The reaction is catalyzed by a base, such as pyridine or triethylamine, to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of dehydroandrographolide succinate (potassium sodium salt) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often obtained through crystallization and purification steps, ensuring it meets pharmaceutical standards .
化学反应分析
Types of Reactions
Dehydroandrographolide succinate (potassium sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups, affecting the compound’s solubility and reactivity.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, enhancing the compound’s therapeutic potential .
科学研究应用
Dehydroandrographolide succinate (potassium sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and salification reactions.
Biology: Researchers investigate its effects on cellular processes, including inflammation and immune response.
Medicine: It is used in the treatment of viral infections, such as viral pneumonia and upper respiratory tract infections, due to its antiviral and immunomodulatory properties.
作用机制
The mechanism of action of dehydroandrographolide succinate (potassium sodium salt) involves several molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Antiviral: The compound interferes with viral replication and enhances the host’s immune response to viral infections.
Immunomodulatory: It modulates the activity of immune cells, such as macrophages and lymphocytes, enhancing the body’s defense mechanisms.
相似化合物的比较
Similar Compounds
Andrographolide: The parent compound, known for its anti-inflammatory and antiviral properties but with poor water solubility.
Dehydroandrographolide: A derivative with similar biological activities but without the succinate modification.
Andrographolide sodium bisulfite: Another water-soluble derivative used in clinical applications.
Uniqueness
Dehydroandrographolide succinate (potassium sodium salt) stands out due to its enhanced water solubility and stability, making it more suitable for injectable formulations. Its broad spectrum of biological activities, including anti-inflammatory, antiviral, and immunomodulatory effects, further distinguishes it from other similar compounds .
属性
分子式 |
C28H36KNaO10 |
|---|---|
分子量 |
594.7 g/mol |
InChI |
InChI=1S/C28H36O10.K.Na/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;;/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32);;/b6-5+;;/t19-,20+,21-,27+,28+;;/m1../s1 |
InChI 键 |
KGAQCMARFXCOIX-SXASYTFBSA-N |
手性 SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O.[Na].[K] |
规范 SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O.[Na].[K] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


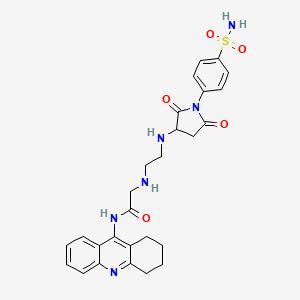
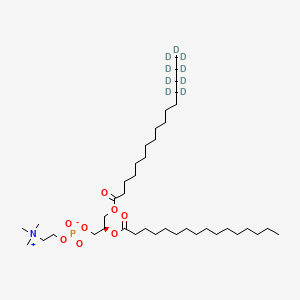
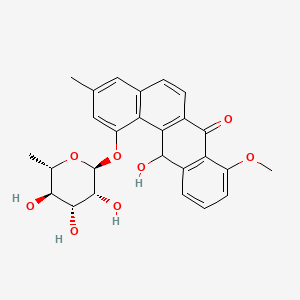

![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)


